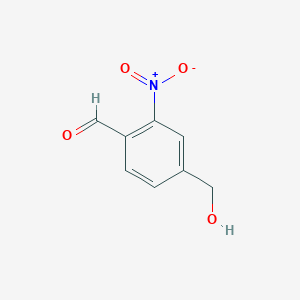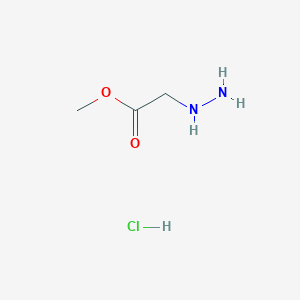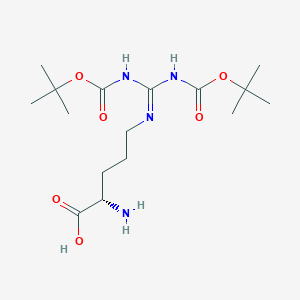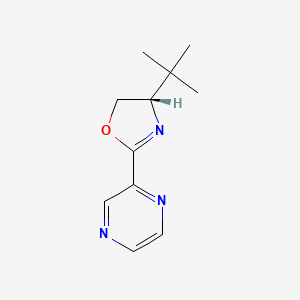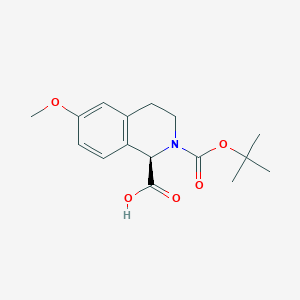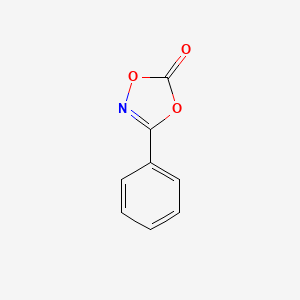
3-Phenyl-1,4,2-dioxazol-5-one
Overview
Description
3-Phenyl-1,4,2-dioxazol-5-one is a heterocyclic organic compound with the molecular formula C8H5NO3. It is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a phenyl group attached to the third carbon atom. This compound is known for its stability and versatility, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-1,4,2-dioxazol-5-one can be synthesized through the cyclization of benzyl alcohol and formic anhydride under alkaline conditions. The specific procedure involves mixing benzyl alcohol with sodium bicarbonate in an organic solvent such as methanol, followed by the addition of formic anhydride and heating under alkaline conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve a one-pot method using commercially available aryl acyl chlorides, hydroxylamine hydrochloride, and carbonyldiimidazole (CDI). This method is efficient and cost-effective, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:
Decarboxylation: This reaction involves the loss of carbon dioxide to form reactive intermediates such as isocyanates or nitrenes.
Photocatalytic Reactions: Under visible light, this compound can undergo decarboxylation to form phosphinimidic amides and ureas.
Common Reagents and Conditions
Catalysts: Transition metals like rhodium are used to activate the compound for nitrene transfer reactions.
Major Products
Isocyanates: Formed through decarboxylation reactions.
N-aryl amides: Produced via amidation reactions.
Phosphinimidic amides and ureas: Formed under visible light-induced decarboxylation.
Scientific Research Applications
3-Phenyl-1,4,2-dioxazol-5-one has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3-Phenyl-1,4,2-dioxazol-5-one involves the formation of reactive intermediates such as acyl nitrenes or isocyanates. These intermediates can undergo various reactions, including insertion into C-H bonds or transfer to nucleophiles. The compound’s ability to form stable intermediates under mild conditions makes it valuable for selective chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,4,2-dioxazol-5-one: Similar structure but with a methyl group instead of a phenyl group.
5-Phenyl-1,3,2,4-dioxathiazole 2-oxide: Contains a sulfur atom in the ring structure.
Uniqueness
3-Phenyl-1,4,2-dioxazol-5-one is unique due to its stability and versatility as a reagent. Its ability to act as an acyl nitrene transfer reagent under mild conditions sets it apart from other similar compounds. Additionally, its application as an electrolyte additive in lithium-ion batteries highlights its industrial significance .
Properties
IUPAC Name |
3-phenyl-1,4,2-dioxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRXLGRORGLTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146775.png)

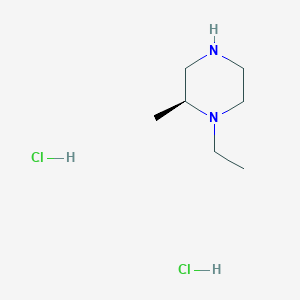
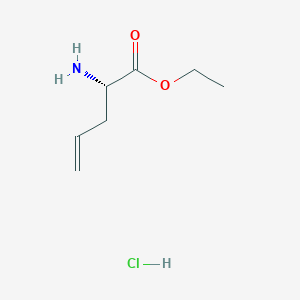
![5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8146803.png)
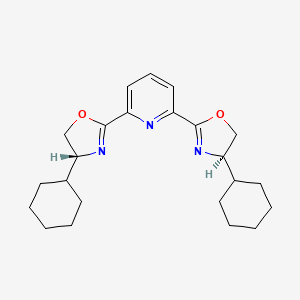
![Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride](/img/structure/B8146811.png)
![(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B8146820.png)
